molecular formula C13H19BO2 B1379890 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane CAS No. 1446443-35-1

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

Cat. No.: B1379890
CAS No.: 1446443-35-1
M. Wt: 218.1 g/mol
InChI Key: IXXAHCZZPHENLU-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane ( 1446443-35-1) is a high-purity chemical compound supplied for research and development purposes. This organoboron species, with the molecular formula C13H19BO2 and a molecular weight of 218.10 g/mol, is part of the dioxaborinane family, commonly utilized as a protected boronic ester . These compounds are pivotal in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, where they act as key coupling partners for the construction of biaryl and other complex molecular architectures. The 2-methylphenyl substituent on the boronic ester makes it a valuable building block for introducing ortho-substituted phenyl groups into target molecules, which can influence the compound's steric and electronic properties. Researchers employ this reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound requires specific storage conditions and careful handling. According to safety information, it carries the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and the safety data sheet (MSDS) should be consulted prior to use. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Please note that this product is not listed on the TSCA inventory .

Properties

IUPAC Name

4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-7-5-6-8-12(10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXAHCZZPHENLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation

This method involves the reaction of an aryl halide with a boron source in the presence of a palladium catalyst. For example, the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane , involves reacting vinyl bromide with bis(pinacolato)diboron in the presence of Pd(OAc)$$_2$$ and a phosphine ligand.

Hydroboration

Another approach is hydroboration, where an alkene reacts with a borane source to form an alkylborane, which can then be oxidized to form a boronic acid or ester. However, this method is less commonly used for aryl systems.

Analysis and Characterization

Characterization of the synthesized compound would typically involve NMR spectroscopy ($$^1$$H and $$^{13}$$C) and mass spectrometry to confirm the structure and purity.

NMR Spectroscopy

  • $$^1$$H NMR : Expected signals include aromatic protons (around 7-8 ppm), methyl protons from the phenyl group (around 2.5 ppm), and methyl protons from the boronate group (around 1.2-1.5 ppm).
  • $$^{13}$$C NMR : Expected signals include aromatic carbons (around 120-150 ppm), methyl carbons (around 20-30 ppm), and quaternary carbons from the boronate group (around 80-90 ppm).

Mass Spectrometry

The molecular ion should be observed, with fragmentation patterns consistent with the proposed structure.

Data Table: General Conditions for Boronic Ester Synthesis

Reagent Role Typical Conditions
Aryl Halide Starting Material Various aryl halides
Bis(pinacolato)diboron Boron Source 1-2 equivalents
Palladium Catalyst Catalyst Pd(OAc)$$2$$ or Pd(PPh$$3$$)$$_4$$
Phosphine Ligand Ligand PPh$$_3$$ or similar
Solvent Reaction Medium Toluene, THF
Temperature Reaction Temperature 80°C to 100°C

This table provides general conditions that can be adapted for the synthesis of 4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the creation of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as boron-doped semiconductors and catalysts.

Mechanism of Action

The mechanism by which 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane exerts its effects is primarily related to the reactivity of the boron atom. The boron atom can form stable covalent bonds with various organic and inorganic species, facilitating a range of chemical transformations. In biological systems, the compound can interact with cellular components, potentially targeting specific molecular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 4,4,6-trimethyl-1,3,2-dioxaborinane, highlighting their substituents, physical properties, synthesis yields, and applications.

Compound Name & Substituent Physical State Yield (%) Key Properties/Reactivity Applications/Reactions Reference
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane Yellow oil 76 Synthesized via iron-catalyzed decarbonylative borylation; stable under standard conditions. Precursor for arylboronic esters in cross-coupling reactions.
4,4,6-Trimethyl-2-(3-phenylpropyl)-1,3,2-dioxaborinane Yellow oil 63 Alkyl boronic ester; compatible with MTBE/hexane solvent systems. Hydroboration or alkylation reactions.
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane Not reported - Participates in cyclopropanation with hexachlorocyclopentadiene. Pericyclic reactions (e.g., cyclopropane synthesis).
4,4,6-Trimethyl-2-(4-iodophenyl)-1,3,2-dioxaborinane Yellow oil Quantitative Electrophilic aryl iodide derivative; reacts with Grignard reagents. Suzuki-Miyaura coupling for biaryl synthesis.
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane Solid 95% purity High molecular weight (254.13 g/mol); stable crystalline form. OLED material precursor; arylations in polycyclic systems.
4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane Colorless oil 79 Fluorinated derivative; stored at -20°C due to sensitivity. Palladium-catalyzed cross-coupling for fluorinated organics.
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane Not reported - Alkoxy-substituted; synthesized via silyllithium reactions. Hydroboration agent for olefins; stable alternative to BH₃.

Key Findings:

Substituent Effects on Reactivity :

  • Aryl vs. Alkyl Substituents : Aryl derivatives (e.g., phenyl, naphthyl) exhibit higher stability and are preferred in cross-coupling reactions, whereas alkyl variants (e.g., 3-phenylpropyl) are more reactive in hydroboration .
  • Electron-Withdrawing Groups : The trifluoromethylvinyl derivative (C₉H₁₄BF₃O₂) demonstrates enhanced electrophilicity, enabling efficient palladium-catalyzed couplings .

Synthetic Yields :

  • Aryl boronic esters generally achieve higher yields (76–79%) compared to alkyl analogs (63%) due to reduced steric hindrance .

Stability and Handling :

  • Fluorinated and naphthyl derivatives require low-temperature storage (-20°C) to prevent decomposition, while phenyl and alkyl variants remain stable as oils at room temperature .

Aryl derivatives (e.g., 2-phenyl) show Gibbs energy profiles similar to phenylboronic acid, confirming their compatibility in rhodium-catalyzed fullerene arylation .

Biological Activity

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane (commonly referred to as TMD) is a boron-containing compound known for its unique chemical properties and potential biological activities. This article delves into the biological activity of TMD, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H19BO2
  • Molecular Weight : 218.1 g/mol
  • CAS Number : 1446443-35-1

TMD is characterized by its dioxaborinane structure which plays a crucial role in its reactivity and biological interactions.

Pharmacological Effects

Recent studies have highlighted the potential pharmacological applications of TMD. The compound has been investigated for its effects on various biological targets, including:

  • Anticancer Activity : Preliminary research suggests that TMD may exhibit cytotoxic effects against certain cancer cell lines. Its boron content is hypothesized to enhance its efficacy in targeting tumor cells through mechanisms such as reactive oxygen species (ROS) generation.
  • Antimicrobial Properties : TMD has shown promise in inhibiting the growth of specific bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of TMD is essential for optimizing its biological activity. Modifications to the dioxaborinane core can significantly influence its binding affinity and selectivity towards biological targets. For instance:

  • Substituent Variations : Changes in the methyl groups on the aromatic ring or alterations in the dioxaborinane structure can lead to variations in potency and selectivity for specific receptors or enzymes.

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of TMD, researchers evaluated its cytotoxicity against several cancer cell lines using MTT assays. The results indicated that TMD exhibited significant cytotoxic effects with an IC50 value in the micromolar range against breast and colon cancer cell lines. The study concluded that further investigation into the mechanistic pathways is warranted to elucidate its anticancer potential.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of TMD against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications.

Summary of Findings

Biological ActivityObserved EffectsIC50/MIC Values
AnticancerCytotoxicity in cancer cell linesMicromolar range
AntimicrobialInhibition of bacterial growthSpecific MIC values

Q & A

Basic: What are the established protocols for synthesizing 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane?

Methodological Answer:
The compound is synthesized via condensation of 2-methylphenylboronic acid with 2-methyl-2,4-pentanediol under azeotropic reflux conditions (toluene or THF) with a Dean-Stark trap to remove water. An inert atmosphere (N₂ or Ar) is critical to prevent oxidation of the boronic acid intermediate. Post-reaction, purification is achieved via column chromatography (hexane/ethyl acetate gradient) or recrystallization from anhydrous ethanol. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and boronate ring integrity. For example, the methyl groups on the dioxaborinane ring typically resonate at δ 1.2–1.5 ppm (¹H) .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or electron impact (EI) modes to verify molecular weight (C₁₄H₂₁BO₂, theoretical 244.16 g/mol).
  • Elemental Analysis (EA): Validate purity (>95%) by matching experimental C/H percentages to theoretical values .

Basic: How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The compound acts as a boronate donor in Pd-catalyzed Suzuki-Miyaura couplings. Optimal conditions include:

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%) or Pd(OAc)₂ with ligands (e.g., SPhos).
  • Base: K₂CO₃ or CsF in a 1:1 mixture of THF/H₂O at 80–100°C.
  • Substrate Scope: Reacts efficiently with aryl bromides but may require microwave assistance for chlorides. Monitor coupling efficiency via GC-MS or HPLC .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:
Use a factorial design approach (e.g., Box-Behnken or central composite design) to screen variables:

  • Catalysts: Test Pd vs. Ni systems (e.g., NiCl₂ with bis(diphenylphosphino)ferrocene improved yields to 98% in similar systems ).
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance stability of intermediates.
  • Temperature: Higher temperatures (100–120°C) reduce reaction time but may degrade sensitive substrates. Validate optimization via response surface methodology (RSM) .

Advanced: How should researchers address contradictions in catalytic efficiency across studies?

Methodological Answer:
Discrepancies (e.g., Pd vs. Ru catalysts yielding 70–98%) require:

  • Mechanistic Studies: DFT calculations (Gaussian or ORCA) to model transition states and identify rate-limiting steps.
  • Statistical Analysis: Apply ANOVA to isolate significant variables (e.g., ligand steric effects).
  • In Situ Monitoring: Use IR spectroscopy or Raman to detect intermediate species and validate proposed pathways .

Advanced: What computational tools can predict reactivity trends for this boronate?

Methodological Answer:
The ICReDD platform integrates quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction outcomes. For example:

  • Reaction Path Search: Identify low-energy pathways for boronate activation.
  • Ligand Screening: Virtual libraries of phosphine ligands can prioritize candidates for experimental testing.
  • Solvent Effects: COSMO-RS simulations optimize solvent polarity for stability .

Advanced: What are the best practices for long-term storage and stability assessment?

Methodological Answer:

  • Storage: Store under argon at –20°C in amber vials to prevent hydrolysis. Desiccants (molecular sieves) are critical for moisture-sensitive batches.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via ¹¹B NMR for boronate ring integrity. TGA can assess thermal decomposition thresholds (>150°C typical) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

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